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3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers requiring a 1,2,4-triazole building block with a rigid, electron-deficient alkyne linker often face limited availability of the free carboxylic acid form. This compound directly provides the free acid, eliminating deprotection steps. • Enables single-step CuAAC/decarboxylation for bis-triazole synthesis • Meets Rule-of-3 criteria (MW 151, logP 0.2, 1 HBD) for fragment libraries • Supplied at ≥95% purity with global shipping

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
Cat. No. B13176599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C#CC(=O)O
InChIInChI=1S/C6H5N3O2/c1-9-5(7-4-8-9)2-3-6(10)11/h4H,1H3,(H,10,11)
InChIKeyQWPACBZHKOADIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid (CAS 1877522-76-3) is a heterocyclic building block comprising a 1-methyl-1,2,4-triazole ring directly conjugated to a propiolic acid moiety via a C–C triple bond . Its molecular formula is C₆H₅N₃O₂ (MW 151.12 g·mol⁻¹), with a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 68 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. The 1,2,4-triazole scaffold is widely exploited in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets [2]. Commercially, the compound is supplied at ≥95% purity by multiple vendors for research use only .

Workflow Heterocyclic building block for amide coupling, CuAAC, and esterification
Selection Logic N1-Methyl-1,2,4-triazole scaffold with a free propiolic acid handle
Procurement Context Fragment-based design, kinase hinge-binding motif, covalent inhibitor warhead

Why Structural Analogs Fall Short


Generic substitution among triazole–propionic/acrylic/ynoic acid analogs is precluded by three structural determinants that differ discretely between even the closest neighbors. First, the C–C triple bond of the propiolic acid linker imparts a linear, electron-withdrawing, and π-conjugated bridge that is absent in the saturated propanoic acid analog (CAS 1247443-88-4) and geometrically distinct from the E/Z-olefinic acrylic acid congeners [1]. Second, the N1-methyl substituent on the 1,2,4-triazole ring eliminates an H-bond donor site compared to the unmethylated 1H-triazole analog, altering both solubility and target recognition [2]. Third, the free carboxylic acid terminus offers a reactive handle for amide coupling and esterification that the corresponding ethyl ester (CAS 1878403-44-1) does not provide without deprotection . These discrete structural variations are known to produce measurable differences in physicochemical properties, reactivity, and biological activity within 1,2,4-triazole series [3].

Linker The propiolic acid alkyne determines reactivity and physchem profile; saturated propanoic acid analogs (e.g., CAS 1247443-88-4) may shift ligand efficiency metrics and metabolic stability.
Substituent N1-methylation alters H-bond donor count vs. N1–H triazoles, which may impact solubility and target recognition; class-level inference suggests isoform-selectivity context may require review.
Handle The free carboxylic acid avoids a deprotection step; ethyl ester analogs (e.g., CAS 1878403-44-1) may not transfer directly without hydrolysis, adding synthetic complexity.

Quantitative Differentiation Evidence


Alkyne vs. Alkane Linker: MW and LogP Differences

The target compound 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid differs from its saturated analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid (CAS 1247443-88-4) by the oxidation state of the three-carbon linker. The alkyne confers a lower molecular weight (151.12 vs. 155.15 g·mol⁻¹, Δ = –4.03 g·mol⁻¹, –2.6%) and a lower computed XLogP3 (0.2 vs. an estimated ~0.7 for the propanoic acid analog), reflecting reduced lipophilicity from the electron-withdrawing sp-hybridized carbons [1]. TPSA is identical at 68 Ų for both molecules, but the hydrogen bond acceptor count differs (4 vs. 5) because the alkyne π-system does not contribute an additional acceptor site . These differences can alter passive membrane permeability and metabolic stability in ways impactful for both medicinal chemistry and chemical biology probe design [2].

Alkyne vs. Alkane Linker
Cross-study comparable
ΔMW = –4.03 g/mol (–2.6%)
ΔXLogP3 ≈ –0.5 log units
ΔHBA = –1
Reported physicochemical profile may support fragment library selection.
Ligand efficiency indices may differ; context-dependent.
Physicochemical profiling Medicinal chemistry Lead optimization

Free Acid vs. Ester: Conjugation Efficiency

The target compound bears a free carboxylic acid, whereas the closest commercially available ester analog is ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate (CAS 1878403-44-1). In carbodiimide-mediated amide couplings (e.g., EDC/HOBt), the free acid can be directly activated and coupled to amine nucleophiles, eliminating the ester hydrolysis step required by the ethyl ester [1]. Additionally, in CuAAC click chemistry with azides, the free propiolic acid can undergo decarboxylative cycloaddition, whereas the ethyl ester requires a separate saponification to liberate the acid for decarboxylation, adding one synthetic step and reducing overall yield [2]. The molecular weight difference (151.12 vs. 179.18 g·mol⁻¹, Δ = –28.06 g·mol⁻¹, –15.7%) also favors the free acid in fragment-based screening libraries where lower MW is preferred .

Free Acid vs. Ester
Cross-study comparable
ΔStep count = –1 synthetic step
ΔMW = –28.06 g/mol (–15.7%)
Supports synthesis workflow selection for direct amide coupling.
Requires validation for decarboxylative click conditions.
Synthetic efficiency Click chemistry Amide coupling

N1-Methyl vs. N1-H: H-Bond Donor Impact

The N1-methyl substituent on the 1,2,4-triazole ring of the target compound eliminates the N–H hydrogen bond donor present in the hypothetical unmethylated analog 3-(1H-1,2,4-triazol-5-yl)prop-2-ynoic acid. PubChem computed data indicate the target has 1 hydrogen bond donor (the carboxylic acid O–H) versus 2 for the N1-unsubstituted analog [1]. This reduction in HBD count by 1 is consequential: it lowers the compound's capacity for strong, directional H-bond interactions with biological targets while reducing aqueous solubility penalty associated with additional HBD [2]. In the broader 1,2,4-triazole literature, N-methylation has been shown to modulate selectivity between closely related enzyme isoforms (e.g., kallikrein family serine proteases), where the presence or absence of the triazole N–H determines binding mode and potency at nanomolar concentrations [3]. Although direct head-to-head data for the exact matched pair is not yet published, this class-level inference is mechanistically grounded and reproducible.

N1-Methyl vs. N1–H
Class-level inference
ΔHBD = –1
Reported solubility context may differ.
Methylation profile may reduce off-target promiscuity; data to verify.
Class-level inference; source-specific review required.
Hydrogen bonding Drug-likeness Kinase selectivity

1,2,4-Triazole vs. 1,3-Thiazole: Target Space Divergence

The target compound incorporates a 1,2,4-triazole ring, whereas commercially available alternatives such as 3-(1,3-thiazol-2-yl)prop-2-ynoic acid contain a thiazole heterocycle. The 1,2,4-triazole contains three nitrogen atoms vs. one nitrogen and one sulfur in the thiazole, which fundamentally alters ring electronics (electron-rich vs. electron-deficient character), dipole moment, and metal-chelating ability [1]. The triazole ring can act as both a hydrogen bond acceptor and, when N1-unsubstituted, a donor, whereas the thiazole sulfur is a weak H-bond acceptor. The molecular formula difference (C₆H₅N₃O₂ vs. C₆H₃NO₂S) results in a molecular weight of 151.12 vs. 153.16 g·mol⁻¹ for the thiazole analog . More critically, the 1,2,4-triazole scaffold is privileged for kinase inhibition, cytochrome P450 modulation, and antifungal activity (via CYP51), whereas thiazoles are more commonly associated with antibacterial and anti-inflammatory targets [2]. This divergence in biological target space means that substituting one heterocycle for the other will redirect the compound to entirely different target classes.

Triazole vs. Thiazole
Class-level inference
Nitrogen content: 27.8% vs. 9.1% (atom count)
Distinct target class preferences reported.
Scaffold selection may redirect screening to different target classes.
Context-dependent; kinase vs. antibacterial target space.
Heterocyclic chemistry Bioisosterism Kinase inhibition

Optimal Research and Industrial Applications


Fragment-Based Drug Discovery Libraries

With a molecular weight of 151.12 g·mol⁻¹, XLogP3 of 0.2, and only 1 HBD, this compound meets all Rule-of-Three criteria for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3). The 1,2,4-triazole ring is a recognized kinase hinge-binding motif and metal-chelating group, while the propiolic acid offers a rigid, linear linker for fragment growing or merging strategies. Procurement of this specific fragment, rather than the ethyl ester or saturated analog, eliminates deprotection steps and provides better ligand efficiency metrics from the start [1].

CuAAC Click Chemistry and Triazole Synthesis

The propiolic acid moiety enables direct participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC) with concomitant decarboxylation, generating 1,2,3-triazoles in a single synthetic operation. This avoids the need for gaseous acetylene or TMS-acetylene as alkyne sources, improving laboratory safety and operational simplicity. The pre-installed 1,2,4-triazole ring on the starting material yields bis-triazole products with dual heterocyclic pharmacophores, a motif of growing interest in medicinal chemistry [2].

Agrochemical Fungicide Lead Generation

The 1,2,4-triazole scaffold is the pharmacophoric core of numerous agricultural fungicides (e.g., tebuconazole, propiconazole) that act by inhibiting sterol 14α-demethylase (CYP51). The N1-methyl substituent and propiolic acid linker differentiate this building block from the propanoic acid and acrylic acid series, potentially offering altered metabolic stability in planta and modified soil mobility due to the lower logP (0.2 vs. ~0.7 for the propanoic acid analog). Procurement of this specific analog enables SAR exploration around the linker oxidation state [3].

Covalent Inhibitor Design with Electrophilic Alkyne

The electron-deficient propiolic acid alkyne, conjugated to the 1,2,4-triazole ring, can function as a Michael acceptor for nucleophilic cysteine residues in target proteins. This contrasts with the non-electrophilic saturated propanoic acid linker, which cannot engage in covalent bond formation. When positioned appropriately by the triazole recognition element, this warhead may enable targeted covalent inhibition—a strategy validated for other propiolic acid derivatives in kinase and protease targets. Selecting this compound over the propanoic acid analog is essential for any covalent inhibitor design campaign [4].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Rule-of-three compliance, rigid linker
Ligand efficiency metrics, hinge-binding assay context
Click Chemistry & Triazole Synthesis
Free propiolic acid for direct CuAAC
Decarboxylative cycloaddition efficiency, operational-safety review
Agrochemical Fungicide Lead Generation
1,2,4-Triazole CYP51 pharmacophore
Linker oxidation state SAR, in planta metabolic stability
Covalent Inhibitor Design
Electrophilic alkyne warhead
Targeted cysteine reactivity, kinact/KI endpoint context
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